Dihydrocapsiate (CAS: 205687-03-2) is a naturally occurring capsinoid, a class of compounds structurally analogous to capsaicinoids like capsaicin. The defining structural difference is an ester bond in place of capsaicin's amide bond, which renders dihydrocapsiate virtually non-pungent. This allows for the investigation and application of its capsaicin-like biological activities, such as activating the TRPV1 receptor and potentially increasing energy expenditure, without the intense sensory irritation that limits capsaicin's use in oral and topical formulations.
Direct substitution of Dihydrocapsiate with its pungent analog, capsaicin, is unfeasible for most applications due to fundamental differences in chemical stability and sensory properties. The ester linkage in Dihydrocapsiate, unlike the robust amide bond in capsaicin, is susceptible to hydrolysis in polar solvents and non-neutral pH conditions, dictating entirely different formulation and processing parameters. Furthermore, capsaicin's intense pungency, estimated to be up to 1,000 times greater than that of capsinoids, makes it an unsuitable replacement in foods, dietary supplements, or topical products where sensory experience is a critical factor. These differences in stability and pungency make the two compounds non-interchangeable from a procurement and product development standpoint.
The primary procurement driver for Dihydrocapsiate is its lack of pungency compared to capsaicin. Capsinoids, including Dihydrocapsiate, are estimated to be approximately 1/1000th as pungent as capsaicinoids. This difference is attributed to the ester linkage, which is hydrolyzed in the mouth, preventing significant activation of oral TRPV1 receptors responsible for the burning sensation.
| Evidence Dimension | Relative Pungency |
| Target Compound Data | 1 (Relative Value) |
| Comparator Or Baseline | Capsaicin: ~1000 |
| Quantified Difference | ~99.9% reduction in pungency |
| Conditions | Organoleptic testing and structural activity relationship. |
This enables the use of Dihydrocapsiate at effective dosages in dietary supplements, functional foods, and topical products without the prohibitive sensory burn of capsaicin.
The ester bond of Dihydrocapsiate is significantly less stable than the amide bond of capsaicin, particularly in polar solvents like water and alcohol, and under basic or oxidative conditions. While capsaicin solutions demonstrate high stability, remaining stable for a year at 4°C in darkness, capsinoids are known to readily hydrolyze. This makes Dihydrocapsiate unsuitable for applications involving high-heat processing or formulation in aqueous solutions with non-neutral pH.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Susceptible to hydrolysis in polar solvents (water, alcohol). |
| Comparator Or Baseline | Capsaicin: Highly stable amide bond, stable in solution for >1 year at 4°C. |
| Quantified Difference | Qualitatively lower stability, requiring non-aqueous, neutral pH, or anhydrous formulation. |
| Conditions | Aqueous/polar solvent formulation, thermal processing, storage conditions. |
This is a critical procurement consideration; buyers must select Dihydrocapsiate for low-water/anhydrous formulations and avoid it for aqueous beverages or products undergoing harsh processing, where the more robust capsaicin would be required.
Despite its lack of oral pungency, Dihydrocapsiate demonstrates thermogenic effects. In a 28-day human clinical trial, supplementation with Dihydrocapsiate (combining 3 mg and 9 mg dose groups) resulted in a statistically significant increase in resting metabolic rate (RMR) of approximately 50 kcal/day compared to placebo. This effect is attributed to the activation of TRPV1 receptors in the gastrointestinal tract, similar to capsaicin, which can increase sympathetic nervous system activity.
| Evidence Dimension | Increase in Resting Metabolic Rate (RMR) |
| Target Compound Data | ~50 kcal/day increase (combined 3mg & 9mg groups) |
| Comparator Or Baseline | Placebo: -1 ± 12 kcal/day change |
| Quantified Difference | ~51 kcal/day increase vs. placebo (p=0.04) |
| Conditions | 28-day, double-blind, randomized trial in healthy subjects (n=78). |
This provides evidence that a key biological outcome desired from capsaicin (increased energy expenditure) can be achieved with Dihydrocapsiate, justifying its procurement as a non-pungent alternative for weight management supplements.
The primary application is in oral supplements aimed at increasing energy expenditure. The clinically observed thermogenic effect, combined with the near-total lack of pungency, allows for effective dosing in capsules or powders without the adverse sensory issues that limit consumer compliance with capsaicin.
Dihydrocapsiate is a suitable choice for fortifying low-moisture foods (e.g., nutrition bars) or products with a neutral pH where high-temperature processing is not required. Its instability in aqueous solutions makes it a poor choice for beverages, but its solubility in fats and oils can be leveraged in specific food matrices.
For topical products where TRPV1 activation is desired without causing significant skin irritation or a burning sensation, Dihydrocapsiate is the indicated compound. This contrasts with capsaicin, which is used for its potent counter-irritant effect but is unsuitable for cosmetic applications on sensitive skin.